![molecular formula C19H24O5 B12585159 5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol CAS No. 616200-93-2](/img/structure/B12585159.png)
5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol is a complex organic compound characterized by its naphthalene core and multiple ethoxy and oxan-2-yl groups. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol typically involves multi-step organic reactions. One common method includes the etherification of naphthalen-1-ol with ethylene glycol derivatives under controlled conditions. The reaction often requires the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of ether bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent reaction conditions are crucial to minimize impurities and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, its antioxidant properties may result from its ability to scavenge free radicals and inhibit oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-bis[2-(2-(2-hydroxyethoxy)ethoxy)ethoxy]naphthalene
- 2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol
Uniqueness
5-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)naphthalen-1-ol stands out due to its unique combination of ethoxy and oxan-2-yl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
616200-93-2 |
|---|---|
Molekularformel |
C19H24O5 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
5-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]naphthalen-1-ol |
InChI |
InChI=1S/C19H24O5/c20-17-7-3-6-16-15(17)5-4-8-18(16)22-13-11-21-12-14-24-19-9-1-2-10-23-19/h3-8,19-20H,1-2,9-14H2 |
InChI-Schlüssel |
HAHHRWFLUUPSHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCOCCOC2=CC=CC3=C2C=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


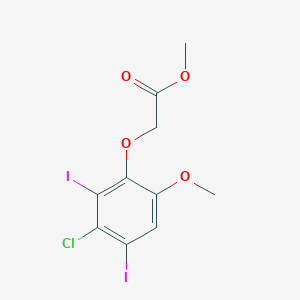
![4-[2-Chloro-4-(trifluoromethyl)phenoxy]-1-(methanesulfonyl)piperidine](/img/structure/B12585078.png)


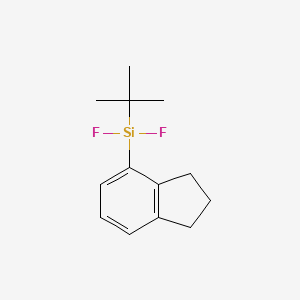

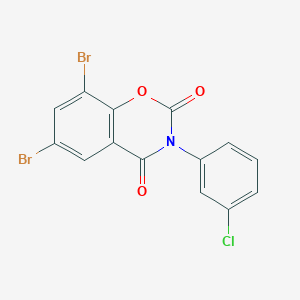
![1-[4-[3,5-Bis(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12585126.png)
![L-Alanine, 3-(ethylphenylaMino)-N-[[2-(4-pyridinyl)-1H-benziMidazol-6-yl]carbonyl]-](/img/structure/B12585134.png)
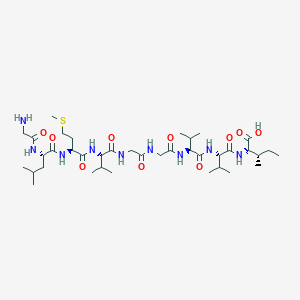
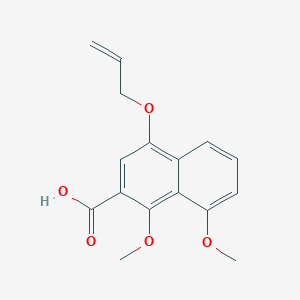

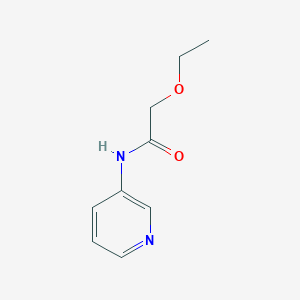
![5-{[tert-Butyl(diphenyl)silyl]oxy}-4-fluoropentanal](/img/structure/B12585164.png)
